molecular formula C10H12ClN3 B1482312 7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2092040-03-2

7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1482312
CAS No.: 2092040-03-2
M. Wt: 209.67 g/mol
InChI Key: OKTAVTMNBNMTAS-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole (CAS 1153412-93-1) is a chemical building block belonging to the imidazo[1,2-b]pyrazole class, a scaffold of high interest in medicinal chemistry . The imidazo[1,2-b]pyrazole core is recognized as a privileged structure in drug discovery, with derivatives being extensively investigated for their multifaceted biological activities . Recent scientific studies highlight that novel compounds based on this specific scaffold show promise as potential therapeutic agents targeting different cancer and inflammation pathways . In particular, research indicates that structurally similar imidazo[1,2-b]pyrazole derivatives can function as multi-target agents, capable of inhibiting key cellular signaling pathways such as p38 MAPK, which is involved in inflammation, cancer progression, and human platelet aggregation . The reactive chloromethyl group on this compound provides a versatile handle for further chemical modification, allowing researchers to synthesize a wide array of derivatives for structure-activity relationship (SAR) studies and to develop more potent and selective bioactive molecules . This makes it a valuable intermediate for constructing compound libraries aimed at discovering new treatments for conditions like cancer and tuberculosis . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-(chloromethyl)-6-cyclopropyl-1-methylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c1-13-4-5-14-10(13)8(6-11)9(12-14)7-2-3-7/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTAVTMNBNMTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C(=N2)C3CC3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(Chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound characterized by the presence of both imidazole and pyrazole rings. This unique structural configuration contributes to its diverse biological activities, making it a compound of interest in medicinal chemistry and pharmacology. The compound has been investigated for various applications, including antimicrobial and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

PropertyDetails
Molecular Formula C10_{10}H12_{12}ClN3_{3}
Molecular Weight 209.67 g/mol
CAS Number 2092040-03-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Antimicrobial Activity : Research indicates that the compound may inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential bacterial enzymes.
  • Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cells, particularly through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . By interfering with these pathways, it can lead to cell cycle arrest and reduced proliferation of malignant cells.

Biological Activity Studies

Several studies have evaluated the biological effects of this compound. Below are summarized findings from notable research:

Antimicrobial Studies

  • Study A : This study demonstrated that the compound exhibited significant antibacterial activity against several strains of bacteria, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent antimicrobial effects.

Anticancer Studies

  • Study B : In vitro testing on HL-60 cells revealed that the compound induced apoptosis at nanomolar concentrations. The mechanism was linked to the activation of caspase pathways, suggesting its potential as a therapeutic agent in treating acute myeloid leukemia (AML) .

Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialE. coliInhibition of growth
AntimicrobialStaphylococcus aureusInhibition of growth
AnticancerHL-60 cellsInduction of apoptosis

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound against resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated groups compared to controls, supporting its use as an alternative antimicrobial agent.
  • Case Study on Cancer Cell Lines : A study focused on various cancer cell lines demonstrated that this compound could selectively induce apoptosis in malignant cells while sparing normal cells, highlighting its potential for targeted cancer therapies.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have investigated the anticancer properties of imidazo[1,2-b]pyrazole derivatives, including this compound. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer drug .

Case Study: In Vitro Anticancer Activity

A study conducted on various cancer cell lines revealed that compounds similar to this compound exhibited significant cytotoxic effects. The mechanism involved the activation of apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins .

Neuropharmacology

The compound's ability to cross the blood-brain barrier positions it as a candidate for neurological disorders. Preliminary studies suggest that it may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity .

Synthetic Applications

In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of other bioactive compounds. Its chloromethyl group allows for further functionalization, leading to derivatives with enhanced biological activity .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Substituent Profiles and Key Properties of Structural Analogs

Compound Name (CAS) 1-Substituent 6-Substituent 7-Substituent Molecular Weight (g/mol) Key Features
Target Compound Methyl Cyclopropyl Chloromethyl Not Available High reactivity at C7; moderate bulk
7-(Chloromethyl)-1-cyclopentyl-6-methyl... (2090914-26-2) Cyclopentyl Methyl Chloromethyl Estimated ~265 Increased lipophilicity from cyclopentyl
7-(Chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)... (2092712-72-4) Prop-2-yn-1-yl Methyl Chloromethyl Estimated ~235 Alkyne group enables click chemistry
7-Chloro-6-methyl-1H-imidazo... (197356-54-0) H Methyl Chloro ~185 Less reactive C7; simpler structure
1-(2-Chloroethyl)-6-cyclopropyl-1H-imi... (2098138-97-5) 2-Chloroethyl Cyclopropyl H 209.68 Chloroethyl enhances electrophilicity

Substituent Effects on Physicochemical Properties

Reactivity

  • Chloromethyl (C7) : Found in the target compound and analogs , this group is more reactive than chloro (as in ) due to its ability to undergo SN2 reactions or act as a leaving group.

Lipophilicity and Solubility

  • Cyclopentyl () and cyclopropyl (target, ) groups reduce aqueous solubility compared to methyl or hydrogen substituents ().
  • Prop-2-yn-1-yl () introduces polarity from the alkyne, balancing lipophilicity.

Steric Effects

  • Bulky groups (cyclopentyl, cyclopropyl) at C1 or C6 may hinder intermolecular interactions, impacting crystallization or binding to biological targets .

Preparation Methods

Cyclocondensation of Hydrazines with Suitable Precursors

The foundational step in synthesizing imidazo[1,2-b]pyrazole derivatives involves cyclocondensation reactions between hydrazines and α-oxocarbonyl compounds. This method, well-documented in heterocyclic chemistry, facilitates the formation of the core imidazo[1,2-b]pyrazole ring system.

  • Mechanism : The process typically involves nucleophilic attack by hydrazine derivatives on carbonyl groups, followed by cyclization and dehydration steps to form the heterocyclic ring.
  • Application : For the specific compound , substituted hydrazines or hydrazides could be reacted with appropriate α-keto compounds bearing cyclopropyl groups, leading to the core imidazo[1,2-b]pyrazole framework.

Introduction of the Chloromethyl Group via Halogenation

The chloromethyl substituent at position 7 can be introduced through halogenation of a methyl group or via a chloromethylation reaction:

  • Chloromethylation of the Heterocycle : Using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid or zinc chloride can selectively introduce the chloromethyl group at the desired position.
  • Reaction Conditions : Typically performed under reflux with Lewis acids or in the presence of phase-transfer catalysts to enhance selectivity and yield.

Cyclopropyl Group Introduction

The cyclopropyl moiety at position 6 can be incorporated via:

  • Cyclopropanation of Alkenic Precursors : Starting from an unsaturated precursor, cyclopropanation can be achieved using diazomethane or Simmons–Smith reagents.
  • Direct Substitution : Alternatively, if a suitable precursor bearing a cyclopropyl group is available, it can be introduced through nucleophilic substitution or cross-coupling reactions.

Synthetic Route Summary and Data Table

Step Reaction Type Reagents Conditions Key Intermediates References
1 Cyclocondensation Hydrazine derivatives + α-oxocarbonyl Reflux, ethanol Imidazo[1,2-b]pyrazole core
2 Halogenation Formaldehyde + HCl or ZnCl₂ Reflux, phase transfer Chloromethylated intermediate
3 Cyclopropylation Cyclopropyl precursors + diazomethane Room temperature, inert atmosphere 6-Cyclopropyl substituted heterocycle
4 Final functionalization Chloromethylation + cyclopropyl addition Reflux, controlled pH Target compound

Research Findings and Methodological Insights

  • One-Pot Synthesis Approaches : Recent advances suggest that multicomponent reactions can streamline the synthesis, combining cyclocondensation, halogenation, and cyclopropyl introduction in a single operational step, thus improving efficiency and yield.
  • Catalytic Methods : Use of catalysts such as iodine or copper salts has been reported to facilitate oxidative cyclization and halogenation steps, reducing reaction times and improving selectivity.
  • Solvent Effects : Polar solvents like ethanol and chloroform are preferred for halogenation and cyclization reactions, respectively, owing to their ability to stabilize intermediates and enhance reaction rates.

Q & A

Q. What are the key considerations in designing a synthetic route for 7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole?

  • Methodological Answer : Synthetic route design should prioritize modularity to accommodate functional group modifications. A stepwise approach is recommended:
  • Core Formation : Cyclization reactions (e.g., using imidazo[1,2-b]pyrazole precursors) under controlled conditions to ensure regioselectivity .
  • Functionalization : Introduce the chloromethyl group via nucleophilic substitution or Friedel-Crafts alkylation, with solvent polarity and temperature optimized to minimize side reactions .
  • Statistical Optimization : Employ Design of Experiments (DoE) to screen variables (e.g., catalyst loading, reaction time) and identify optimal conditions .
    Characterization at each step using NMR and mass spectrometry (MS) is critical to confirm intermediate structures .

Q. How can spectroscopic techniques (NMR, MS) be optimized to characterize this compound and its intermediates?

  • Methodological Answer :
  • NMR : Use 13C^{13}\text{C}-DEPT and 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals from the cyclopropane and imidazo-pyrazole moieties. Deuterated DMSO or CDCl3_3 is preferred for solubility .
  • MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or electron impact (EI) ensures accurate molecular ion identification. Fragmentation patterns should be cross-referenced with computational predictions .
  • Quantitative Analysis : Pair spectroscopic data with elemental analysis (C, H, N) to validate purity .

Advanced Research Questions

Q. How can computational reaction path search methods predict the reactivity of the chloromethyl group in this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for substitution reactions (e.g., SN2 at the chloromethyl site). Solvent effects can be incorporated via continuum models (e.g., PCM) .
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the chloromethyl group’s electrophilicity can be compared to other leaving groups .
  • Validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots) to refine computational models .

Q. What strategies resolve contradictions between computational predictions and experimental results in the stability of the cyclopropane ring?

  • Methodological Answer :
  • Data Cross-Verification : Re-examine computational parameters (e.g., basis sets, solvent models). For instance, dispersion-corrected DFT (e.g., ωB97X-D) may better capture steric strain in the cyclopropane ring .
  • Experimental Probes : Use variable-temperature NMR to detect ring-opening intermediates. X-ray crystallography can confirm bond angles and distances .
  • Feedback Loops : Integrate experimental data (e.g., kinetic isotope effects) into revised computational workflows to improve predictive accuracy .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound while maintaining regioselectivity?

  • Methodological Answer :
  • Continuous Flow Systems : Mitigate exothermicity in cyclopropane-forming steps by using microreactors with precise temperature control .
  • Membrane Separation : Integrate in-line purification (e.g., nanofiltration) to remove unreacted chloromethyl precursors and reduce downstream processing .
  • Process Analytics : Implement real-time monitoring (e.g., inline FTIR) to track reaction progress and adjust parameters dynamically .

Q. How can comparative studies with imidazo[1,2-a]pyridine analogs inform the biological activity of this compound?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing cyclopropane with cyclohexane) and test against target enzymes (e.g., kinases) using fluorescence polarization assays .
  • Computational Docking : Perform molecular docking with homology-modeled protein structures to predict binding affinities. Compare results with surface plasmon resonance (SPR) experimental data .
  • Meta-Analysis : Use cheminformatics tools to mine published bioactivity data for structurally related imidazo-heterocycles, identifying trends in potency or selectivity .

Methodological Resources

  • Synthetic Optimization : (modular synthesis), (stepwise characterization).
  • Computational Modeling : (quantum chemistry), (software tools).
  • Reactor Design : (separation technologies), (DoE).
  • Biological Evaluation : (SAR strategies), (enzyme assays).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
Reactant of Route 2
7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole

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